molecular formula C22H20N4O3 B2922157 (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile CAS No. 941255-43-2

(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile

Cat. No.: B2922157
CAS No.: 941255-43-2
M. Wt: 388.427
InChI Key: IMTRJBXJPAMKPA-CMDGGOBGSA-N
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Description

(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the furan-2-carbonyl group: This step may involve the use of furan-2-carboxylic acid or its derivatives, which can be coupled with the piperazine ring.

    Styryl group addition: The (E)-configuration of the styryl group can be introduced via a Wittig reaction or a Heck coupling reaction.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring and the styryl group can be susceptible to oxidation under appropriate conditions.

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan and styryl groups.

    Reduction: The primary product would be the corresponding alcohol.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: Studies may focus on its interaction with biological targets such as receptors or enzymes.

    Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as:

    Receptors: Binding to specific receptors to modulate their activity.

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylphenyl)oxazole-4-carbonitrile: Similar structure but with a phenyl group instead of a styryl group.

    (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile: Similar structure but with a methoxy group on the styryl moiety.

Uniqueness

(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. Its specific configuration and substituents can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-16-4-6-17(7-5-16)8-9-20-24-18(15-23)22(29-20)26-12-10-25(11-13-26)21(27)19-3-2-14-28-19/h2-9,14H,10-13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTRJBXJPAMKPA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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